

Application Notes and Experimental Protocols for Ethyl Thiomorpholine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112

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Introduction

Ethyl thiomorpholine-3-carboxylate is a heterocyclic compound recognized for its utility as a versatile building block in medicinal chemistry and drug discovery. Its thiomorpholine core is a privileged scaffold, appearing in a variety of biologically active molecules. This document provides detailed application notes on its use and a specific experimental protocol for its synthetic application.

Application Notes

Ethyl thiomorpholine-3-carboxylate serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its primary application lies in the construction of compound libraries for screening against various biological targets.

Key Application Areas:

- **Oncology:** The thiomorpholine moiety can be incorporated into molecules designed as enzyme inhibitors. A notable application is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for certain types of cancer.
- **Antiviral Research:** Derivatives of **ethyl thiomorpholine-3-carboxylate** have been investigated for their potential as antiviral agents, particularly as HIV maturation inhibitors.

- **Inflammation:** The scaffold has been used to develop inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.
- **Computational Chemistry:** The molecule and its derivatives are utilized in virtual screening and computational studies to predict binding affinities and guide the design of novel inhibitors.

Experimental Protocols

The following protocol details the use of **ethyl thiomorpholine-3-carboxylate** as a reactant in the synthesis of a key intermediate for PARP inhibitors.

Protocol 1: Synthesis of an Intermediate for PARP Inhibitors

This protocol is adapted from patent literature describing the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.

Objective: To synthesize a substituted thiomorpholine derivative from **ethyl thiomorpholine-3-carboxylate**.

Materials:

- **Ethyl thiomorpholine-3-carboxylate**
- Reactant (e.g., an appropriate electrophile)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

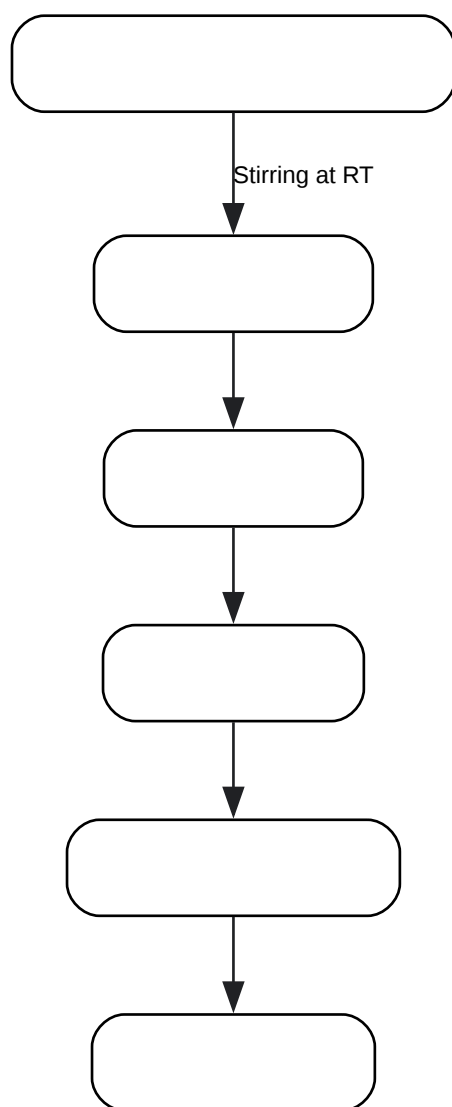
- **Reaction Setup:** In a suitable reaction vessel, **ethyl thiomorpholine-3-carboxylate** (2.0 g, 11.41 mmol) is added.
- **Reagent Addition:** The co-reactant is added neat while stirring at room temperature.
- **Reaction Conditions:** The resulting mixture, which may be viscous and yellow, is heated to 90°C for one hour.
- **Cooling:** The reaction is allowed to cool to room temperature.
- **Dilution:** The reaction mixture is diluted with dichloromethane (20 mL).
- **Purification:** The product is purified by column chromatography using silica gel (220 g SiO₂). A gradient of 20-30% ethyl acetate in hexanes is used as the eluent.
- **Product Isolation:** The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the final compound.

Data Presentation:

Parameter	Value
Starting Material	Ethyl thiomorpholine-3-carboxylate
Molar Amount	11.41 mmol
Reaction Temperature	90°C
Reaction Time	1 hour
Purification Method	Column Chromatography
Eluent System	20-30% Ethyl Acetate in Hexanes
Yield	95%
Appearance	Yellow oil

Visualizations

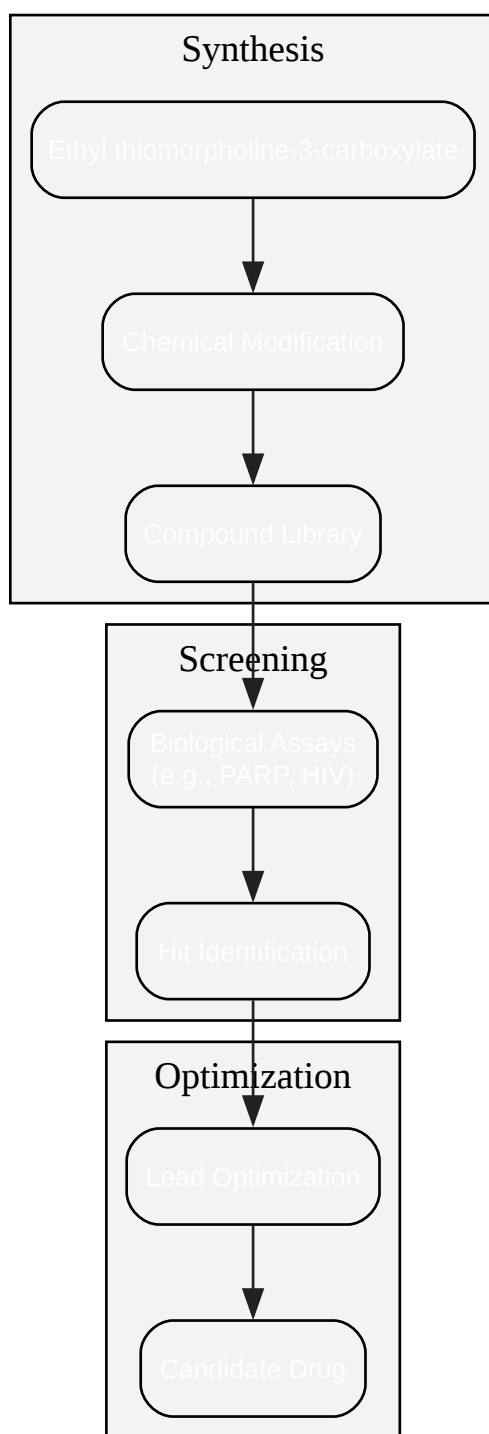
Diagram 1: Synthetic Workflow



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Caption: Synthetic workflow for a PARP inhibitor intermediate.

Diagram 2: Drug Discovery Logic



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Caption: Role in a typical drug discovery pipeline.

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